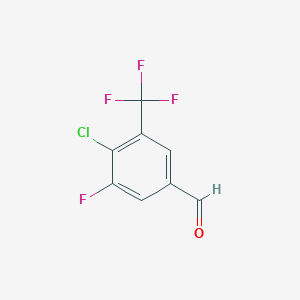

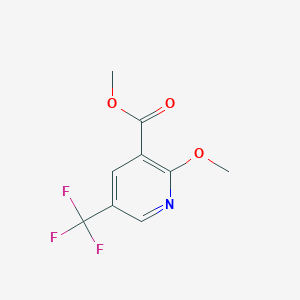

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

“4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde” is a benzaldehyde derivative . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

This compound may be used in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H4ClF3O . The molecular weight is 208.56 .

Chemical Reactions Analysis

As a benzaldehyde derivative, this compound is likely to undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation. It may also participate in Wittig reactions .

Physical And Chemical Properties Analysis

The compound has a boiling point of 218 °C and a density of 1.45 g/mL at 25 °C . It also has a refractive index of n20/D 1.504 .

Aplicaciones Científicas De Investigación

C-H Functionalization

The direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes showcases the role of specific substituents in facilitating targeted hydroxylation reactions. This approach utilized a transient directing group and highlighted the potential for creating compounds with complex substitution patterns for further chemical transformations (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).

Polymer Synthesis

Research into the synthesis and styrene copolymerization of novel trisubstituted ethylenes, including derivatives of the compound of interest, has led to the development of materials with varied properties. This synthesis process involves the Knoevenagel condensation of ring-substituted benzaldehydes, offering insights into the design of novel polymeric materials with specific functionalities (Kara E. Humanski et al., 2018).

Fluorination Techniques

The "Halex" fluorination process of chlorinated benzaldehydes provides a method for the direct introduction of fluorine atoms into aromatic compounds, showcasing the compound's utility in the synthesis of fluorinated derivatives for various applications, including pharmaceuticals and agrochemicals (R. Banks et al., 1990).

Material Science

In material science, the synthesis of fluorinated microporous polyaminals demonstrates the role of fluorinated benzaldehydes in creating materials with high surface areas and specific pore sizes, which are crucial for applications such as gas adsorption and separation (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Medicinal Chemistry

In medicinal chemistry, the synthesis of anticancer activity of fluorinated analogues of combretastatin A-4 illustrates the use of fluorinated benzaldehydes in the development of potent antitumor agents. This research underscores the importance of fluorinated compounds in the design of new drugs with enhanced efficacy and selectivity (N. Lawrence et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s possible that the compound interacts with its targets, leading to changes in their activity. The trifluoromethyl group often contributes to the binding affinity and selectivity of a compound .

Result of Action

The compound may be used in the synthesis of other compounds, suggesting it may have roles in chemical reactions .

Propiedades

IUPAC Name |

4-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYPNUFFZTHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)

![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)

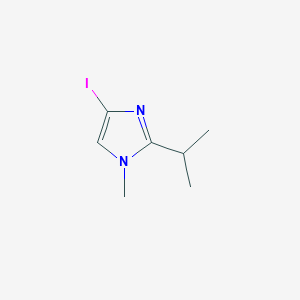

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

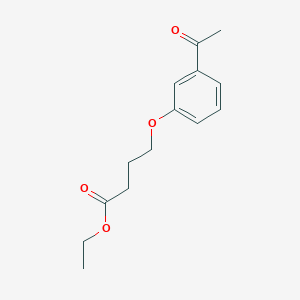

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)